(-)-Butyl glycidyl ether

概要

説明

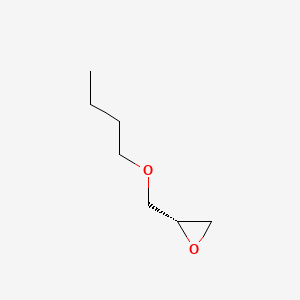

(-)-Butyl glycidyl ether: is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of an epoxide group and a butyl group attached to the glycidyl moiety. This compound is known for its versatility and is widely used in various industrial applications, including as a reactive diluent in epoxy resins and as an intermediate in the synthesis of other chemicals.

準備方法

Synthetic Routes and Reaction Conditions:

Epichlorohydrin Route: One common method for preparing (-)-Butyl glycidyl ether involves the reaction of epichlorohydrin with butanol in the presence of a base catalyst.

Solvent-Free Synthesis: Another method involves the use of a solid base and a phase transfer catalyst to react a fatty alcohol (such as butanol) with epichlorohydrin.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the epichlorohydrin route. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product .

化学反応の分析

Types of Reactions:

Oxidation: (-)-Butyl glycidyl ether can undergo oxidation reactions, typically involving the epoxide ring opening to form diols or other oxygenated products.

Reduction: Reduction reactions can convert the epoxide group to an alcohol, often using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and acids are used under mild to moderate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Diols and other oxygenated derivatives.

Reduction: Alcohols.

Substitution: Amines, thiols, and ester derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 130.19 g/mol

- CAS Number : 2426-08-6

- Appearance : Colorless to pale yellow liquid with a strong, slightly unpleasant odor.

The epoxide group in (-)-butyl glycidyl ether provides high reactivity, allowing it to participate in various chemical reactions such as ring-opening polymerization and cross-linking.

Applications in Epoxy Resins

One of the primary uses of this compound is as a reactive diluent in epoxy resin formulations. It serves several functions:

- Viscosity Reduction : It helps reduce the viscosity of epoxy formulations, facilitating easier application and processing.

- Solvent Replacement : By reducing or eliminating the need for volatile organic compounds (VOCs), it contributes to more environmentally friendly formulations .

- Mechanical Properties Enhancement : It improves mechanical properties, thermal shock resistance, and flexibility in cured epoxy systems .

Table 1: Properties of Epoxy Resins Modified with n-BGE

| Property | Standard Epoxy | Epoxy with n-BGE |

|---|---|---|

| Viscosity (cP) | 1000 | 500 |

| Flexural Strength (MPa) | 80 | 95 |

| Elongation at Break (%) | 5 | 10 |

Modification of Biopolymers

This compound is utilized for the modification of biopolymers such as starch and cellulose. This modification introduces hydrophobic groups that disrupt hydrogen bonding, enhancing properties like:

- Rheology Modifiers : Used in personal care products (e.g., shampoos and conditioners) to improve texture and performance .

- Biodegradable Plastics : Enhances the mechanical properties of biodegradable materials, making them more suitable for packaging applications.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for synthesizing various active pharmaceutical ingredients (APIs). Its reactivity allows for:

- Synthesis of β-blockers : Used in the production of therapeutic agents that manage cardiovascular conditions.

- Chemical Linkers : Functions as a linker in drug conjugates, enhancing drug delivery systems .

Crosslinking Agent

This compound acts as a crosslinker in superabsorbent polymers used in products like diapers and feminine hygiene products. Its role includes:

- Improving Absorbency : Enhances the ability to absorb fluids under load while reducing gel-blocking.

- Stability Enhancement : Provides stability to polymer networks, ensuring consistent performance .

Textile Industry Applications

In textiles, this compound is employed to modify fibers with reactive hydroxyl groups. This modification leads to:

- Improved Color Fastness : Dyes can chemisorb onto fibers, resulting in more durable coloration.

- Enhanced Functional Properties : Textiles can gain additional functionalities such as water repellency or antimicrobial properties.

Case Study 1: Epoxy Coatings

A study evaluated the performance of epoxy coatings modified with varying concentrations of this compound. The results indicated significant improvements in adhesion and impact resistance compared to standard formulations.

Case Study 2: Biopolymer Modification

Research demonstrated that incorporating this compound into starch-based films improved mechanical strength and water resistance, making them suitable for food packaging applications.

作用機序

Epoxide Ring Opening: The primary mechanism of action for (-)-Butyl glycidyl ether involves the opening of the epoxide ring. This can occur through nucleophilic attack by various nucleophiles, leading to the formation of different products depending on the nucleophile used .

Molecular Targets and Pathways:

Nucleophilic Attack: The epoxide group is highly electrophilic and can be targeted by nucleophiles such as amines, thiols, and acids.

Polymerization: In polymer chemistry, the epoxide group can undergo ring-opening polymerization to form polyethers.

類似化合物との比較

Allyl glycidyl ether: Similar in structure but contains an allyl group instead of a butyl group.

Benzyl glycidyl ether: Contains a benzyl group and is used in the synthesis of more complex molecules and polymers.

Glycidyl methacrylate: Contains a methacrylate group and is widely used in the production of polymer coatings and adhesives.

Uniqueness:

Reactivity: (-)-Butyl glycidyl ether is unique in its balance of reactivity and stability, making it suitable for a wide range of applications.

Environmental Impact: The solvent-free synthesis method offers a more environmentally friendly alternative to traditional methods.

生物活性

(-)-Butyl glycidyl ether, a member of the glycidyl ether family, is primarily used as a solvent and in the production of epoxy resins. Its chemical structure includes an epoxide group, which is known for its reactivity and potential biological effects. This article reviews the biological activity of this compound, focusing on its genotoxicity, carcinogenicity, and other biological effects based on diverse research findings.

- Chemical Formula : C7H14O2

- Molecular Weight : 130.19 g/mol

- Physical State : Colorless to pale yellow liquid

- Odor : Strong, slightly unpleasant

- Flash Point : Approximately 164 °F

Genotoxicity and Mutagenicity

Research indicates that this compound exhibits significant genotoxic properties. Various studies have demonstrated its ability to induce mutations and DNA damage in different biological systems.

In Vitro Studies

-

Bacterial Mutagenicity Tests :

- Positive results were observed in strains TA97, TA100, TA1535, and TA1538 of Salmonella typhimurium when a metabolic activation system was present. However, negative results were reported in strains TA98 and TA1537 .

- In the absence of metabolic activation, mutations were induced in Escherichia coli WP2uvrA strains .

- Mammalian Cell Assays :

- SOS-Chromotest :

In Vivo Studies

- Mouse Dominant Lethal Assay :

- Micronucleus Assay :

Carcinogenicity

The carcinogenic potential of this compound has been evaluated through various studies:

- No direct evidence of carcinogenicity in humans has been established; however, animal studies indicate mutagenic and genotoxic properties that raise concerns about its potential carcinogenic effects .

- The International Agency for Research on Cancer (IARC) has classified glycidyl ethers based on their structural similarities and biological activities but has not specifically categorized this compound due to insufficient data .

Case Study 1: Occupational Exposure

A study examining workers exposed to butyl glycidyl ether during manufacturing processes reported increased incidences of respiratory issues and skin irritation. This suggests a need for further investigation into long-term health effects associated with occupational exposure.

Case Study 2: Environmental Impact

Research conducted on the environmental release of butyl glycidyl ether highlighted its potential risks to aquatic ecosystems due to its toxicity to fish and other aquatic organisms. Monitoring programs are recommended to assess the impact on local biodiversity .

Summary Table of Biological Effects

特性

IUPAC Name |

(2S)-2-(butoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUQLAYJZDEMOT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC[C@@H]1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130232-96-1 | |

| Record name | Butyl glycidyl ether, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL GLYCIDYL ETHER, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611XQJ793X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。